2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
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Overview
Description
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[45]deca-1,3-diene is a complex organic compound featuring a spirocyclic structure
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to exhibit potent antimicrobial activity .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their antimicrobial activity .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of microbial cells, leading to their death .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may interfere with the normal functioning of microbial cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(2,5-Dimethylbenzyl)thio]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and diazaspiro intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Spirocyclic Compounds: Molecules with spirocyclic structures, like spiro[4.5]decanes.
Sulfanyl Compounds: Compounds with sulfanyl groups, such as benzyl sulfide.
Uniqueness
2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene stands out due to its combination of a spirocyclic framework with sulfur and nitrogen heterocycles. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene (CAS No. 1223769-99-0) is a complex organic molecule characterized by its spirocyclic structure and the presence of sulfur and nitrogen atoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.
Chemical Structure
The chemical formula for this compound is C21H24N2S2, with a molecular weight of 368.6 g/mol. Its structural components include a thiophene ring and a diazaspiro framework, which are significant for its biological interactions.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains. The presence of the thiophene moiety is often linked to enhanced antimicrobial properties due to its ability to interact with microbial cell membranes.
Anticancer Activity
Research has suggested that spirocyclic compounds can inhibit cancer cell proliferation. A study focusing on diazaspiro compounds revealed that specific derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death. The unique arrangement of functional groups in This compound may contribute to its potential as an anticancer agent.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in disease processes. For example, similar diazaspiro compounds have been identified as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in hypertension and cardiovascular diseases. By inhibiting this enzyme, these compounds can potentially lower blood pressure and provide therapeutic benefits for hypertensive patients .
Research Findings and Case Studies
Properties
IUPAC Name |
3-[(2,5-dimethylphenyl)methylsulfanyl]-2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2S2/c1-15-8-9-16(2)17(13-15)14-25-20-19(18-7-6-12-24-18)22-21(23-20)10-4-3-5-11-21/h6-9,12-13H,3-5,10-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYAEOHUNMCKAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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